molecular formula C15H15Cl2N3O2S B1397850 [4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester CAS No. 1215081-83-6

[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester

Cat. No.: B1397850
CAS No.: 1215081-83-6
M. Wt: 372.3 g/mol
InChI Key: VQFWSILDAMGQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” often involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .


Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also common .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques : Research demonstrates various synthesis techniques for compounds related to tert-butyl esters, which could be applicable to the synthesis of [4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester. These include the use of oxazolidinones and other chiral auxiliaries in synthesis processes (Brenner et al., 2003), and the interaction of dichloropyrimidine with glycine esters (Zinchenko et al., 2018).

  • Chemical Properties and Reactions : Studies on related compounds demonstrate the effectiveness of aqueous phosphoric acid in the deprotection of tert-butyl carbamates and esters (Li et al., 2006). This suggests possible methods for modifying or deprotecting this compound in different chemical environments.

  • Crystallographic Studies : The crystal structure of similar compounds, such as tert-butyl esters, has been analyzed, providing insights into molecular configurations and intermolecular interactions which can be relevant for understanding the structure of this compound (Kant et al., 2015).

Potential Pharmacological Applications

  • Drug Synthesis : The chemical structure of tert-butyl esters is significant in the synthesis of pharmaceutical drugs, as illustrated by studies in synthesizing derivatives for potential use in antitumor treatments (Gan et al., 2021). This implies potential applications of this compound in developing new medicinal compounds.

  • Biological Interactions and Effects : Research on compounds like 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, which activate specific human small-conductance Ca2+-activated K+ channels, highlights the potential biological significance of structurally similar compounds like this compound (Hougaard et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” are currently unknown. The compound is a derivative of 4,6-dichloropyrimidine , which is known to have various biological activities . .

Mode of Action

It’s worth noting that pyrimidine derivatives, such as this compound, are often involved in nucleophilic substitution reactions These reactions could potentially lead to changes in the target molecules, affecting their function

Biochemical Pathways

Pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production , suggesting that they may impact immune response pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine derivatives, it may have similar effects, such as inhibiting immune-activated nitric oxide production . .

Properties

IUPAC Name

tert-butyl N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c1-15(2,3)22-14(21)18-9-4-6-10(7-5-9)23-13-19-11(16)8-12(17)20-13/h4-8H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFWSILDAMGQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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